molecular formula C28H27N5O4S B6509470 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide CAS No. 901736-27-4

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide

Numéro de catalogue: B6509470
Numéro CAS: 901736-27-4
Poids moléculaire: 529.6 g/mol
Clé InChI: KESARNHFGMKBSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a phenyl ring and substituted with methoxy groups at positions 8 and 7.

Propriétés

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-5-24(27(34)29-18-12-9-13-19(14-18)35-2)38-28-30-21-16-23(37-4)22(36-3)15-20(21)26-31-25(32-33(26)28)17-10-7-6-8-11-17/h6-16,24H,5H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESARNHFGMKBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide is a novel derivative of triazoloquinazoline. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O4SC_{24}H_{27}N_{5}O_{4}S with a molecular weight of approximately 475.5 g/mol. The structural complexity arises from the triazoloquinazoline core and various functional groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC24H27N5O4S
Molecular Weight475.5 g/mol
Core StructureTriazoloquinazoline

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Key mechanisms include:

  • Inhibition of Kinases : The triazoloquinazoline core is known for its kinase inhibitory activity, which can disrupt signaling pathways essential for cancer cell survival and proliferation.
  • Modulation of Apoptotic Pathways : The compound influences pathways related to oxidative stress and DNA damage response, promoting apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that triazoloquinazoline derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinase Receptors : These receptors are often overexpressed in cancers like breast and prostate cancer. Inhibition can lead to reduced tumor growth .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in malignant cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. In vivo studies using formalin-induced paw edema models demonstrated significant reduction in inflammation compared to control groups .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Similar derivatives have shown activity against bacterial strains, indicating potential therapeutic applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of triazoloquinazoline derivatives:

  • Anticancer Study :
    • A study evaluated the effects of a related triazoloquinazoline on the K562 myelogenous leukemia cell line. The compound exhibited an IC50 value of 7.4 µM, demonstrating selective cytotoxicity against cancer cells while sparing normal cells .
  • Anti-inflammatory Study :
    • In an experiment assessing anti-inflammatory effects, compounds similar to our target showed significant inhibition of paw edema in rats when compared to diclofenac sodium as a reference drug .
  • Antimicrobial Activity :
    • Research indicated that quinazoline derivatives could inhibit various bacterial strains, suggesting a broad spectrum of antimicrobial activity that warrants further investigation .

Applications De Recherche Scientifique

The biological activity of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide is attributed to its ability to interact with various molecular targets such as enzymes and receptors. Research indicates that compounds within the triazoloquinazoline class exhibit diverse pharmacological properties including:

Anticancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Anti-inflammatory Effects : The modulation of inflammatory pathways through specific receptor interactions indicates potential applications in treating inflammatory diseases.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions under controlled conditions.
  • Introduction of the Sulfanyl Group : This step involves the reaction of the triazoloquinazoline intermediate with thiol compounds.
  • Attachment of the Butanamide Moiety : Nucleophilic substitution reactions are employed to attach the butanamide group to the core structure.

Comparaison Avec Des Composés Similaires

N-Cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide ()

  • Core Structure : Identical triazoloquinazoline scaffold with 8,9-dimethoxy and 2-phenyl substituents.
  • Key Difference : The amide side chain terminates in a cyclohexyl group instead of 3-methoxyphenyl.
  • No direct biological data are available, though structural similarity suggests possible adenosine receptor interactions .

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide (BB05442) ()

  • Core Structure : Same triazoloquinazoline backbone.
  • Key Difference : The amide substituent is a furan-2-ylmethyl group.
  • Molecular weight (503.57 g/mol) and calculated logP values suggest moderate bioavailability .

[(3)H]MRE 3008F20: A Pyrazolo-Triazolo-Pyrimidine Antagonist ()

  • Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Key Features : Substituted with a 4-methoxyphenylcarbamoyl group and propyl chain.
  • Activity: High-affinity A3 adenosine receptor antagonist (KD = 0.80 nM) with >1,000-fold selectivity over A1, A2A, and A2B subtypes. Thermodynamic studies indicate entropy-driven binding, typical of adenosine antagonists.
  • Implications : The triazoloquinazoline analog may exhibit similar receptor selectivity but requires empirical validation .

Triazolopyrimidine Herbicides ()

  • Core Structure : Triazolopyrimidine (e.g., flumetsulam).
  • Activity: Acts as acetolactate synthase (ALS) inhibitors, blocking plant amino acid biosynthesis.
  • Implications : While structurally distinct from triazoloquinazoline, the shared triazole motif highlights the scaffold’s versatility. The target compound’s sulfanyl and amide groups likely preclude herbicidal activity, favoring pharmaceutical applications .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Selectivity/Affinity
Target Compound Triazolo[1,5-c]quinazoline ~507 (calculated) 8,9-Dimethoxy-2-phenyl, N-(3-MeO-Ph) Inferred A3 antagonist potential Not tested
N-Cyclohexyl Analog () Triazolo[1,5-c]quinazoline ~517 (calculated) N-Cyclohexyl Unknown N/A
BB05442 () Triazolo[1,5-c]quinazoline 503.57 N-(Furan-2-ylmethyl) Unknown N/A
[(3)H]MRE 3008F20 () Pyrazolo-triazolo-pyrimidine ~432 (calculated) 4-MeO-Ph-carbamoyl, 8-propyl A3 antagonist (KD = 0.80 nM) >1,000-fold vs A1/A2
Flumetsulam (Triazolopyrimidine Herbicide) Triazolopyrimidine 325.29 Sulfonamide, methyl groups ALS inhibitor Herbicidal specificity

Key Research Findings

Structural Flexibility: The triazoloquinazoline core allows diverse substitutions (e.g., cyclohexyl, furan, methoxyphenyl) without compromising stability, as evidenced by crystallographic studies of related triazoloquinazolinones .

Receptor Targeting: The pyrazolo-triazolo-pyrimidine MRE 3008F20 demonstrates that triazole-containing scaffolds achieve high receptor selectivity, suggesting the target compound could be optimized for A3 adenosine receptor studies .

Synthetic Accessibility: Analog synthesis often employs dithioimidocarbonates (e.g., diphenylN-cyano-dithioimidocarbonate) under mild conditions, enabling scalable production .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.